Cas no 889939-63-3 (C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine)

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine structure
889939-63-3 structure
Product Name:C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
CAS No:889939-63-3
MF:C14H16N2
MW:212.290243148804
MDL:MFCD08445740
CID:1067300
PubChem ID:18524003
Update Time:2025-04-20

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Chemical and Physical Properties

Names and Identifiers

    • C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
    • CS-0362804
    • (2,5-dimethylphenyl)-pyridin-4-ylmethanamine
    • (2,5-dimethylphenyl)(pyridin-4-yl)methanamine
    • AKOS000249249
    • (2,5-Dimethyl-phenyl)-pyridin-4-ylmethyl-amine
    • 1-(2,5-DIMETHYLPHENYL)-1-(PYRIDIN-4-YL)METHANAMINE
    • 889939-63-3
    • MDL: MFCD08445740
    • Inchi: 1S/C14H16N2/c1-10-3-4-11(2)13(9-10)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3
    • InChI Key: GERVVZFARQMUKS-UHFFFAOYSA-N
    • SMILES: NC(C1C=CN=CC=1)C1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 212.131348519g/mol
  • Monoisotopic Mass: 212.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.9Ų

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Pricemore >>

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